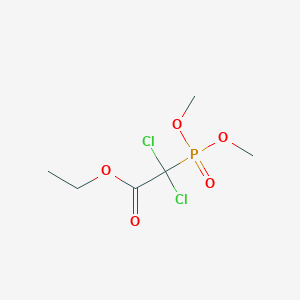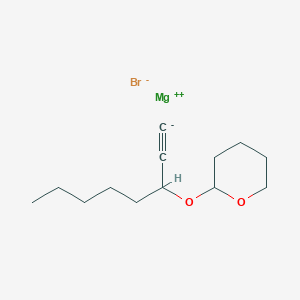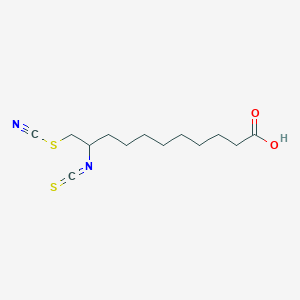
10-Isothiocyanato-11-(thiocyanato)undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Isothiocyanato-11-(thiocyanato)undecanoic acid is an organic compound with the molecular formula C13H20N2O2S2 It features both isothiocyanato and thiocyanato functional groups, which are known for their reactivity and versatility in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Isothiocyanato-11-(thiocyanato)undecanoic acid typically involves the thiocyanation of undecanoic acid derivatives. One common method is the reaction of undecanoic acid with thiocyanogen (SCN2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the formation of intermediate compounds, which are then converted to the final product through further chemical reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale thiocyanation processes using electrochemical or photochemical methods. These methods are advantageous due to their efficiency and environmental friendliness. Electrochemical thiocyanation, for example, uses electricity to generate thiocyanato radicals, which then react with the substrate to form the desired product .
Chemical Reactions Analysis
Types of Reactions
10-Isothiocyanato-11-(thiocyanato)undecanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanato and thiocyanato groups to amines or thiols.
Substitution: The isothiocyanato and thiocyanato groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
10-Isothiocyanato-11-(thiocyanato)undecanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-Isothiocyanato-11-(thiocyanato)undecanoic acid involves its interaction with various molecular targets. The isothiocyanato and thiocyanato groups can react with nucleophiles in biological systems, leading to the modification of proteins and other biomolecules. This reactivity is the basis for its potential therapeutic effects, as it can inhibit the activity of certain enzymes or disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
11-Thiocyanatoundecanoic acid phenylamide: This compound is similar in structure but features a phenylamide group instead of an isothiocyanato group.
10-Isothiocyanatoundecanoic acid: This compound lacks the thiocyanato group but retains the isothiocyanato group.
Uniqueness
10-Isothiocyanato-11-(thiocyanato)undecanoic acid is unique due to the presence of both isothiocyanato and thiocyanato groups, which confer distinct reactivity and versatility. This dual functionality makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
61522-43-8 |
|---|---|
Molecular Formula |
C13H20N2O2S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
10-isothiocyanato-11-thiocyanatoundecanoic acid |
InChI |
InChI=1S/C13H20N2O2S2/c14-10-19-9-12(15-11-18)7-5-3-1-2-4-6-8-13(16)17/h12H,1-9H2,(H,16,17) |
InChI Key |
BIVGATREXCWMIC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(CSC#N)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


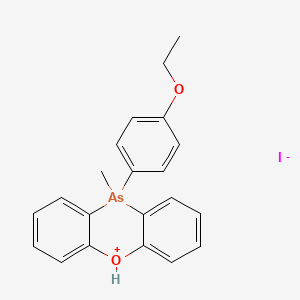
![1-[(4-Chlorophenyl)methyl]-4,6-dimethylquinolin-2(1H)-one](/img/structure/B14582444.png)
![3-[(Chloromethyl)sulfanyl]-2,2,4,4-tetramethylpentane](/img/structure/B14582447.png)
![2-[5-(3-Nitrophenyl)furan-2-yl]-4,5-dihydro-1H-imidazole](/img/structure/B14582453.png)
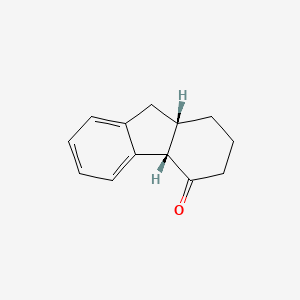
![3-[4-Methoxy-2-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14582472.png)
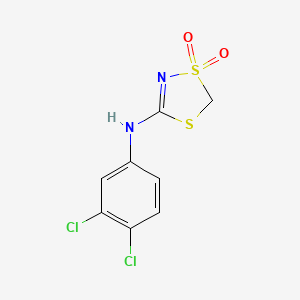
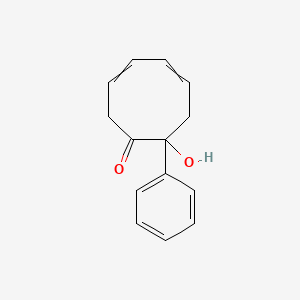
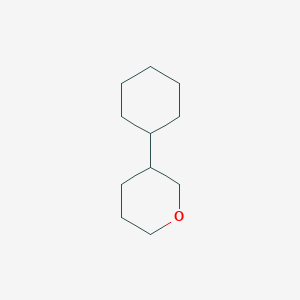
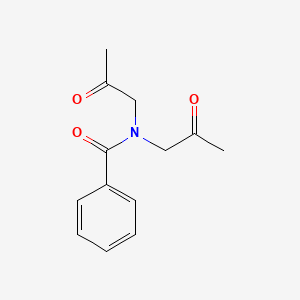
![1-[(Cycloheptanecarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14582503.png)
![Cyclobuta[f]-1,3-benzodioxole, 5,6-dihydro-](/img/structure/B14582511.png)
